Bromosporine

説明

Overview of Bromosporine as a Chemical Probe and Inhibitor

This compound is recognized as a potent, broad-spectrum inhibitor of bromodomains. tocris.comrndsystems.com Bromodomains are protein modules that act as "readers" of epigenetic marks, specifically recognizing acetylated lysine residues on histone proteins and other transcription factors. frontiersin.orgsigmaaldrich.comacs.org By binding to these acetylated lysines, bromodomain-containing proteins play a crucial role in chromatin remodeling and the regulation of gene transcription. frontiersin.orgbmj.com

As a pan-bromodomain inhibitor, this compound has the ability to target a wide range of bromodomains with nanomolar affinity, including those of the Bromodomain and Extra-Terminal (BET) family of proteins. nih.gov This promiscuous targeting makes it a valuable chemical probe to identify cellular processes and diseases where bromodomains have a regulatory function. nih.gov In cellular assays, this compound has been shown to accelerate the fluorescence recovery after photobleaching (FRAP) of BRD4 and CREBBP, indicating its ability to displace these proteins from chromatin. tocris.comrndsystems.comselleckchem.com Its utility as a research tool is further highlighted by its inclusion in various compound libraries for studying epigenetics. tocris.com

Historical Context of this compound Discovery and Initial Characterization

This compound was developed through a series of optimization cycles from a small, focused library of dicyclic chemotypes. nih.gov This development was part of a broader effort to create tools for studying the biological roles of bromodomains. nih.gov The initial characterization of this compound revealed its ability to potently inhibit a diverse set of human bromodomains, representing all structural subfamilies. nih.gov

The Structural Genomics Consortium (SGC) has played a significant role in making this compound and other chemical probes available to the scientific community, facilitating further research into their biological effects. tocris.comrndsystems.comacs.org Early studies demonstrated that this compound could bind to the BRD9 bromodomain, as indicated by a thermal shift assay. acs.orgnih.gov This broad-spectrum activity positioned this compound as a useful tool for elucidating the functions of various reader domains in biological systems. selleckchem.com

Significance of Bromodomain Inhibition in Epigenetics and Disease

The inhibition of bromodomains, particularly those of the BET family (BRD2, BRD3, BRD4, and BRDT), has emerged as a promising therapeutic strategy for a range of diseases, including cancer and inflammatory conditions. frontiersin.orgumn.edunumberanalytics.com Dysregulation of bromodomain-containing proteins is implicated in the development of numerous pathologies. biorxiv.org

BET inhibitors, by displacing BET proteins from chromatin, can modulate the transcription of key genes involved in cell proliferation, apoptosis, and inflammation. bmj.commedchemexpress.com For instance, the inhibition of BRD4 has shown significant anti-tumor effects in various cancer models. pnas.orgcellsignal.com Furthermore, bromodomain inhibitors have demonstrated potential in treating rheumatic diseases by exerting strong anti-inflammatory properties. bmj.com The development of these inhibitors has been a significant step forward in epigenetic therapy, with several compounds entering clinical trials. acs.orgumn.edu

Synthetic Methodologies for this compound

The synthesis of this compound and its analogs leverages both traditional multi-step batch chemistry and modern continuous flow techniques, allowing for both precise molecular construction and the rapid generation of compound libraries.

The synthesis of this compound is a multi-step process that builds the core triazolopyridazine structure and attaches the necessary functional groups. nih.gov The pathway, as outlined in scientific literature, begins with commercially available starting materials and proceeds through several key intermediates. nih.gov

A representative synthesis is detailed in Scheme 1, starting from 3,6-Dichloropyridazin-4-amine. nih.gov The process involves a sequence of reactions, including cyclization to form the triazolo[4,3-b]pyridazine core, followed by functional group manipulations and coupling reactions to introduce the substituted phenyl ring and the ethyl carbamate moiety. nih.gov This methodical approach allows for the controlled construction of the final complex molecule. pearson.comyoutube.comyoutube.com

Scheme 1: Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 3,6-Dichloropyridazin-4-amine | Hydrazine monohydrate, ethanol, microwave heating | Intermediate 1 |

| 2 | Intermediate 1 | Trifluoroacetic acid, microwave heating | Intermediate 2 |

| 3 | Intermediate 2 | Phenylboronic acid derivative, Pd(PPh₃)₄, Na₂CO₃, ethanol-toluene | This compound |

This table represents a simplified overview of the synthetic steps involved. nih.govuni-hannover.de

To overcome challenges associated with batch synthesis, such as handling potentially hazardous reagents like diphenylphosphoryl azide (DPPA) and managing the release of large volumes of nitrogen, continuous flow chemistry has been employed for the synthesis of this compound analogs. acs.orgnih.gov This technology offers improved safety, scalability, and efficiency. acs.orgresearchgate.net

In a flow protocol developed by Ley and co-workers, a solution of 3,6-dichloropyridazine-4-carboxylic acid, triethylamine, and tert-butanol is mixed with a DPPA solution. acs.orgnih.gov This mixture is then pumped through heated reactor coils to induce a Curtius rearrangement, a key step in forming the carbamate functionality. acs.orgnih.govresearchgate.net The use of in-line monitoring devices ensures the process is conducted under safe and controlled conditions. acs.orgnih.gov This flow-based approach has proven effective for generating key precursors for this compound analog libraries, facilitating the rapid exploration of chemical space. researchgate.net

Multi-step Synthesis Pathways

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. gardp.orgoncodesign-services.com For this compound, SAR studies have been instrumental in elucidating the features responsible for its potent and broad-spectrum inhibition of bromodomains. nih.govnih.gov

The design of this compound was based on a deep analysis of bromodomain structures. nih.govresearchgate.net Researchers hypothesized that targeting a conserved channel formed by the ZA loop and helix A, a pocket rarely occupied by natural histone ligands, could lead to inhibitors with broad activity. nih.govresearchgate.net This strategy aimed to enhance affinity while avoiding subfamily-specific features, such as the WPF (tryptophan-proline-phenylalanine) shelf that confers selectivity towards the BET family, thus achieving a "pan-BRD" inhibitor profile. nih.govresearchgate.net

The dicyclic triazolo[4,3-b]pyridazine core is the central scaffold of this compound. nih.govontosight.ai This core was selected to explore the development of potent, promiscuous inhibitors. nih.govresearchgate.net Modifications to this core have been shown to significantly impact inhibitor potency and selectivity.

For instance, in the development of inhibitors for BRD9, a closely related pyridazinone core was utilized. mdpi.com Studies revealed that substituting a chloro group on the core, which acts as a mimic for the acetyl-lysine methyl group, with a simple methyl group (CH₃) resulted in a greater than 100-fold increase in selectivity for BRD9 over BRD4(BD1). mdpi.com This highlights the critical role of even small substituents on the core in dictating the inhibitor's interaction profile with different bromodomains. Further modifications, such as replacing a benzyl ring with polar saturated heterocycles, were explored to improve properties like lipophilicity. mdpi.com These findings underscore the tunability of the core scaffold in directing inhibitor selectivity.

SAR studies on related compounds have provided further insight into the impact of different substituent groups. acs.org

Alkyl Groups: The length of the N-alkyl chain that mimics the acetylated lysine can influence potency. Increasing the chain length from N-methyl to N-ethyl in one series of BRD9 inhibitors maintained high selectivity over BRD4. However, introducing a bulkier N-isopropyl group reduced activity against both BRD9 and BRD4, suggesting steric limitations within the binding pocket. acs.org

Sulfonamide Group: The sulfonamide NH group is critical for forming hydrogen bonds. In BRD9, the sulfonamide on a related inhibitor forms a hydrogen bond with Arg101. Truncating this group to a dimethyl amide reduced BRD9 potency significantly. acs.org This demonstrates the importance of the sulfonamide's hydrogen-bonding capability for high-affinity binding.

Table: Impact of Substituent Modifications on Inhibitor Activity (Illustrative examples from related series)

| Compound Series | Modification | Target | Observed Effect on Activity | Reference |

| Pyridazinone | Replace Cl on core with CH₃ | BRD9 | >100-fold selectivity increase over BRD4(BD1) | mdpi.com |

| Thienopyridone | N-methyl to N-ethyl | BRD9 | Maintained selectivity over BRD4 | acs.org |

| Thienopyridone | N-ethyl to N-isopropyl | BRD9/BRD4 | Reduced activity for both | acs.org |

| Thienopyridone | Truncate sulfonamide to dimethyl amide | BRD9 | Reduced potency | acs.org |

To investigate the cellular activity and target engagement of this compound, a biotinylated version was developed. nih.gov This chemical probe consists of the this compound molecule tethered to a biotin tag via a flexible linker. nih.gov Biotin binds with extremely high affinity to streptavidin, a property that is widely exploited in biochemical assays. mdpi.com

The synthesis of biotinylated this compound allows researchers to perform pull-down experiments from cell lysates. nih.govnih.gov In this technique, the biotinylated probe is incubated with cellular proteins, and then streptavidin-coated beads are used to capture the probe along with any proteins it has bound to. nih.govnih.gov This method was used to confirm that this compound exhibits promiscuous binding to a wide range of bromodomain-containing proteins within a cellular context, validating its design as a pan-BRD inhibitor and providing a powerful tool for chemical biology research. nih.govnih.gov

Synthesis and Derivatization Strategies for this compound and Analogs

特性

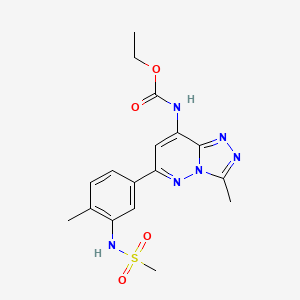

IUPAC Name |

ethyl N-[6-[3-(methanesulfonamido)-4-methylphenyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O4S/c1-5-27-17(24)18-15-9-14(21-23-11(3)19-20-16(15)23)12-7-6-10(2)13(8-12)22-28(4,25)26/h6-9,22H,5H2,1-4H3,(H,18,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBRROMMFMPJAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=NN2C1=NN=C2C)C3=CC(=C(C=C3)C)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Bromosporine in Biological Systems: Cellular and Molecular Effects

Effects on Gene Expression and Transcriptional Regulation

Bromosporine exerts profound effects on gene expression primarily through its interaction with bromodomains, which are protein modules that recognize acetylated lysine residues on histones and other proteins. nih.gov This interaction is central to its function as a transcriptional regulator. nih.govresearchgate.net

Downregulation of Oncogenes (e.g., c-MYC)

A key consequence of this compound's activity is the transcriptional downregulation of critical oncogenes, with c-MYC being a prominent example. nih.gov BET proteins, such as BRD4, are essential for the expression of MYC. By displacing these proteins from chromatin, BET inhibitors like this compound effectively suppress MYC transcription. hematologyandoncology.netsemanticscholar.org This downregulation has been observed in various cancer cell lines, where it contributes to the anti-proliferative effects of the compound. nih.govresearchgate.net The suppression of oncogenes like c-MYC is a cornerstone of the therapeutic potential being investigated for BET inhibitors. hematologyandoncology.net

Modulation of Cell Cycle Progression (G1 phase arrest)

This compound has been shown to modulate cell cycle progression, frequently leading to an arrest in the G1 phase. medchemexpress.com This effect is intrinsically linked to its ability to downregulate genes essential for cell cycle advancement. mdpi.com For instance, the inhibition of BET proteins by compounds like this compound can lead to the suppression of key cell cycle regulators, preventing cells from transitioning from the G1 to the S phase. nih.gov Studies have demonstrated that treatment with this compound can cause a significant increase in the population of cells in the G1 phase. medchemexpress.com This G1 arrest is a critical mechanism underlying the compound's anti-proliferative properties in cancer cells. nih.govmdpi.com

Induction of Apoptosis Pathways (PARP, caspase 3, 9 cleavage)

In addition to cell cycle arrest, this compound can induce apoptosis, or programmed cell death, in cancer cells. medchemexpress.com This is achieved through the activation of intrinsic apoptotic pathways. A hallmark of this process is the cleavage and activation of caspases, which are key executioner proteins in apoptosis. medsci.org Specifically, this compound treatment has been associated with the cleavage of caspase-3 and caspase-9. medchemexpress.comnih.gov The activation of these caspases leads to the cleavage of downstream targets, such as poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. frontiersin.org Cleavage of PARP is a well-established marker of apoptosis. mdpi.com The induction of apoptosis through these pathways is a significant contributor to the anti-tumor activity of this compound. ambeed.cn

Impact on Cellular Signaling Pathways

This compound's influence extends to the modulation of key cellular signaling pathways that are often dysregulated in disease states.

MAPK Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. diva-portal.org Emerging evidence suggests that this compound can modulate the MAPK pathway. pnas.org In certain contexts, the MAPK pathway has been implicated in conferring resistance to BET inhibitors. researchgate.net Therefore, combining this compound with inhibitors of the MAPK pathway has been explored as a strategy to enhance its anti-cancer effects. pnas.orgresearchgate.net The interplay between BET inhibition and MAPK signaling is an active area of research, with the potential to develop more effective combination therapies. researchgate.netmdpi.com

Regulation of P-TEFb Activity

Positive Transcription Elongation Factor b (P-TEFb) is a crucial complex, composed of cyclin-dependent kinase 9 (CDK9) and a cyclin T subunit, that plays a key role in regulating transcription elongation. nih.gov BET proteins, particularly BRD4, are known to recruit P-TEFb to gene promoters, thereby stimulating transcriptional activity. mpg.de this compound, by inhibiting BET proteins, can indirectly regulate the activity of P-TEFb. oncotarget.com In the context of HIV-1 latency, this compound has been shown to increase the phosphorylation of the T-loop of CDK9, which is a component of P-TEFb. oncotarget.com This phosphorylation event is associated with the reactivation of latent HIV-1. oncotarget.comsigmaaldrich.com This highlights a distinct mechanism by which this compound can influence transcriptional processes through the modulation of P-TEFb activity.

Epigenetic Regulation Beyond Bromodomain Binding

This compound was developed as a promiscuous inhibitor designed to broadly target multiple bromodomain (BRD) families, extending beyond the well-documented BET (Bromodomain and Extra-Terminal) proteins. nih.govresearchgate.netrcsb.orgresearchgate.net Analogous to non-specific kinase inhibitors like staurosporine, this compound was created as a tool to help identify cellular processes and diseases where various bromodomains have a regulatory function. nih.govmdpi.com It demonstrates nanomolar potency against at least 13 different bromodomains and low micromolar activity against an additional 12, covering diverse structural families. nih.govmdpi.com Among its targets are bromodomains within proteins such as PCAF, BRD9, and CECR2, in addition to the BET family members BRD2 and BRD4. mdpi.comcancer-research-network.commedchemexpress.comlktlabs.com

While this compound binds to a wide array of bromodomains, studies in leukemic cell lines indicate that its most significant effects on primary transcription response are mediated through the inhibition of BET proteins. nih.govresearchgate.netresearchgate.net Genome-wide transcriptional analysis following short exposure to this compound revealed a pronounced BET inhibitor signature, with negligible additional changes in transcription that could be attributed to the inhibition of other non-BET bromodomains. nih.govresearchgate.net This suggests that in the context of leukemia, BETs are the dominant mediators of the primary transcriptional response to this pan-BRD inhibitor. nih.govresearchgate.netresearchgate.net To further investigate inhibitor selectivity and off-target effects, a photoaffinity probe named photo-bromosporine (photo-BS) has been developed for labeling endogenous bromodomain-containing proteins in living cells. mdpi.com

Studies in Disease Models (In Vitro and In Vivo)

This compound has been identified as a potent inhibitor for research in hematologic neoplasms. cancer-research-network.com The rationale for using bromodomain inhibitors in these cancers stems from the crucial role that epigenetic readers, particularly BET proteins, play in maintaining oncogenic transcriptional programs. nih.govmdpi.commdpi.com Aberrant gene transcription is a major contributor to cancer development, and targeting epigenetic regulators like the BET family can effectively modulate gene expression and inhibit tumor growth. cancer-research-network.com this compound's development as a broad-spectrum bromodomain inhibitor provided a chemical tool to probe the function of these epigenetic readers in cancers like leukemia. nih.govrcsb.orgresearchgate.net Its potent, multi-target profile allows for the investigation of the broader consequences of bromodomain inhibition in malignant cell systems. mdpi.com

The role of bromodomain-containing proteins in the pathology of Acute Myeloid Leukemia (AML) is well-established, making them attractive therapeutic targets. port.ac.ukoncotarget.comnih.gov Proteins like BRD4 are critical for the maintenance of AML, and their inhibition has shown significant anti-leukemic activity. oncotarget.comnih.gov this compound has been specifically utilized in AML research to understand the effects of broad bromodomain inhibition. medchemexpress.combioscience.co.uk Studies have shown that this compound can inhibit AML cells in a dose-dependent manner. cancer-research-network.commedchemexpress.com As a promiscuous inhibitor, it has been used to confirm that the anti-leukemic effects observed with broad bromodomain targeting are primarily driven by the inhibition of the BET subfamily in AML models. nih.govresearchgate.netresearchgate.net Research comparing the transcriptional effects of this compound to the more selective BET inhibitor (+)-JQ1 in sensitive AML cell lines found that this compound produced a strong BET inhibitor signature, reinforcing the central role of BETs in AML biology. nih.gov

This compound has demonstrated potent antiproliferative activity in various leukemic cell lines known to be sensitive to BET inhibition. nih.govresearchgate.netrcsb.org Its efficacy is comparable, though slightly weaker, to the pan-BET inhibitor (+)-JQ1. nih.gov The compound's effects on cell proliferation and gene expression have been systematically evaluated across a panel of leukemia cell lines. nih.govcancer-research-network.com

Notably, significant differences in sensitivity have been observed among cell lines. The AML cell lines MV4;11 and KASUMI-1, and the ALL cell line OCI-AML3, are highly sensitive to this compound, exhibiting nanomolar median inhibitory concentration (IC50) values. nih.gov In contrast, the Chronic Myeloid Leukemia (CML) cell line K562 is relatively resistant to the compound, a characteristic also observed with the BET inhibitor (+)-JQ1. nih.gov

| Cell Line | Cancer Type | Sensitivity to this compound | Reference |

| MV4;11 | Acute Myeloid Leukemia (AML) | High (Nanomolar IC50) | nih.gov |

| KASUMI-1 | Acute Myeloid Leukemia (AML) | High (Nanomolar IC50) | nih.gov |

| OCI-AML3 | Acute Myeloid Leukemia (AML) | High | nih.gov |

| K562 | Chronic Myeloid Leukemia (CML) | Low (Resistant) | nih.gov |

A key measure of anti-leukemic activity is the ability to inhibit the self-renewal capacity of cancer cells, often assessed through clonogenic growth assays. Research has shown that this compound potently inhibits the colony-forming ability of leukemic cell lines. nih.govmdpi.com The effects of this compound on clonogenic growth were found to be similar to those of the well-characterized pan-BET inhibitor (+)-JQ1. nih.govmdpi.com In studies using AML cells, this compound inhibited colony formation in a dose-dependent manner at concentrations between 0.1 and 1 μM over a period of 6-10 days. cancer-research-network.commedchemexpress.com This inhibition of clonogenic potential underscores its activity against the proliferative and self-renewing capabilities of leukemia cells. nih.govmedchemexpress.com

This compound has been investigated as a potential agent in the context of colorectal cancer (CRC), particularly in combination with standard chemotherapy. nih.gov Research shows that this compound acts synergistically with 5-Fluorouracil (5-FU), a conventional drug for CRC treatment, to inhibit the growth of CRC cells. cancer-research-network.comlktlabs.comnih.gov

In vitro, the combination of this compound and 5-FU was found to be more effective than either agent alone. nih.gov This combination therapy significantly inhibited cell viability and the formation of colonies. nih.gov Furthermore, it led to an increase in apoptosis, evidenced by the decreased expression of proteins like PARP, caspase 3, and caspase 9. cancer-research-network.com The treatment also caused a notable cell cycle arrest at the G0-G1 phase. cancer-research-network.comnih.gov Studies indicate that resistance to 5-FU in HCT116 cells may be associated with high expression levels of BRD4, and this resistance can be reversed by BRD4 inhibition. nih.gov

In vivo studies using a xenograft mouse model confirmed these findings. cancer-research-network.comnih.gov The combined administration of this compound and 5-FU resulted in greater antitumor activity compared to the use of either drug individually. cancer-research-network.comnih.gov These results suggest that targeting BET proteins with an inhibitor like this compound could be an effective therapeutic approach for enhancing the efficacy of standard chemotherapy in CRC. nih.gov

Summary of this compound's Effects in Colorectal Cancer Models

| Model System | Treatment | Key Findings | Reference |

|---|---|---|---|

| CRC Cell Lines (In Vitro) | This compound + 5-FU | Synergistic inhibition of cell growth and colony formation. | cancer-research-network.comnih.gov |

| Increased apoptosis and cell cycle arrest at G0-G1 phase. | cancer-research-network.comnih.gov |

| Xenograft Mouse Model (In Vivo) | this compound + 5-FU | Enhanced antitumor activity compared to single-agent treatment. | cancer-research-network.comnih.gov |

Efficacy in Leukemic Cell Lines

HIV-1 Latency Reactivation

This compound, a novel and promiscuous inhibitor of the bromodomain and extraterminal domain (BET) family of proteins, has demonstrated significant potential in the reactivation of latent Human Immunodeficiency Virus type 1 (HIV-1). nih.govoncotarget.com This capability is a critical area of research in the quest for an HIV-1 cure, as the virus's ability to remain dormant in cellular reservoirs is a major obstacle to its eradication. nih.gov

Activation of HIV-1 Replication in Latent Models

Studies have shown that this compound can potently reactivate HIV-1 replication in various latency models. nih.govresearchgate.net In latently infected Jurkat T cell lines, such as J-Lat clones C11 and A10.6, treatment with this compound led to a dose- and time-dependent increase in the expression of a green fluorescent protein (GFP) reporter, which signifies the reactivation of the HIV-1 long terminal repeat (LTR) promoter. researchgate.net For instance, treating J-Lat C11 cells with 2.5 μM this compound for 72 hours resulted in a notable induction of GFP expression. researchgate.net

Furthermore, this compound has been shown to induce the production of full-length HIV-1 transcripts in resting CD4+ T cells isolated from infected individuals undergoing suppressive antiretroviral therapy (ART). nih.gov This ex vivo reactivation was achieved without causing significant cytotoxicity or global T-cell activation, highlighting its potential as a targeted latency-reversing agent (LRA). nih.gov

Table 1: Effect of this compound on HIV-1 Latency in Cell Models

| Cell Line | Treatment | Observation | Reference |

|---|---|---|---|

| J-Lat C11 | 2.5 μM this compound (72h) | Induction of GFP expression | researchgate.net |

| J-Lat A10.6 | This compound (dose- and time-dependent) | Potent reactivation of latent HIV-1 replication | researchgate.net |

| Resting CD4+ T cells (from ART-suppressed individuals) | 2.5 μM this compound (18h) | Induction of intracellular HIV-1 mRNA | nih.gov |

Synergistic Effects with Latency Reversing Agents (e.g., prostratin, TNF-α)

A key finding in the research on this compound is its ability to work synergistically with other LRAs. When combined with agents like the protein kinase C (PKC) agonist prostratin or the cytokine tumor necrosis factor-alpha (TNF-α), this compound exhibits a much more powerful effect in reactivating latent HIV-1 than when used alone. nih.govoncotarget.com

In the C11 latently infected cell line, co-treatment with this compound and prostratin resulted in a GFP expression level that was significantly higher than the predicted additive effect of the two compounds. nih.gov A similar synergistic effect was observed with the combination of this compound and TNF-α. nih.gov This suggests that combining LRAs that target different cellular pathways could be a more effective strategy for purging the latent HIV-1 reservoir. nih.govfrontiersin.org

Table 2: Synergistic Reactivation of HIV-1 by this compound and Other LRAs in C11 Cells

| Treatment Combination | Observed GFP-positive cells (%) | Predicted Additive Effect (%) | Conclusion | Reference |

|---|---|---|---|---|

| This compound + Prostratin | 76.5 | 21.3 | Potent Synergy | nih.gov |

| This compound + TNF-α | 14.6 | 2.87 | Potent Synergy | nih.gov |

Role of CDK9 T-loop Phosphorylation

The mechanism by which this compound reactivates latent HIV-1 involves the positive transcription elongation factor b (P-TEFb). nih.govresearchgate.net P-TEFb is a crucial host factor for HIV-1 transcription, composed of cyclin-dependent kinase 9 (CDK9) and Cyclin T1. mdpi.com The transcriptional transactivator protein (Tat) of HIV-1 recruits P-TEFb to the viral LTR, leading to the phosphorylation of the C-terminal domain of RNA Polymerase II and the initiation of efficient transcription elongation. mdpi.com

Research indicates that this compound-mediated reactivation of latent HIV-1 is dependent on Tat and involves an increase in the phosphorylation of the T-loop of CDK9. nih.govresearchgate.netmedchemexpress.cn This phosphorylation is a key step in activating CDK9's kinase activity. mdpi.com By inhibiting BET proteins like BRD4, which can suppress Tat-mediated transcription, this compound facilitates the recruitment and activation of P-TEFb at the HIV-1 promoter, thereby promoting viral gene expression and reversing latency. nih.govplos.org

Melanoma Research

This compound has emerged as a potential therapeutic agent in melanoma research, particularly for tumors that have developed resistance to standard therapies. researchgate.netnih.gov As a monotherapy, this compound has demonstrated significant anti-tumor effects in both established melanoma cell lines and patient-derived xenograft (PDX) models. researchgate.netnih.govresearchgate.net

A crucial finding is the synergistic anti-tumor activity observed when this compound is combined with MEK inhibitors, such as cobimetinib. researchgate.netescholarship.org This combination therapy has shown effectiveness in multiple PDX models of BRAF-inhibitor-resistant melanoma. researchgate.netresearchgate.net In a treatment-naive BRAF-mutant setting, the combination of this compound and cobimetinib was found to be superior to the standard BRAF/MEK inhibitor therapy. researchgate.netescholarship.org Furthermore, this combination was also effective in immunotherapy-resistant NRAS- and NF1-mutant melanoma. researchgate.netescholarship.org

Mechanistically, RNA sequencing of xenografts treated with the this compound and cobimetinib combination revealed a significant downregulation of genes essential for cell division and mitotic progression. researchgate.netescholarship.org This leads to substantial DNA damage and cell-cycle arrest, ultimately inducing apoptosis in the melanoma cells. researchgate.netresearchgate.net These findings suggest that bromodomain inhibition with this compound, either alone or in combination with MAPK pathway inhibitors, is a rational therapeutic strategy for melanomas that are refractory to current treatments. researchgate.netnih.gov

Leishmaniasis Research

The potential of this compound extends to the field of parasitology, specifically in the research of leishmaniasis, a neglected tropical disease caused by Leishmania parasites. acs.orgnih.gov The focus of this research is on targeting epigenetic reader domains, such as bromodomains, which are present in these parasites and represent a potential avenue for new antileishmanial drugs. acs.orgresearchgate.net

Targeting Leishmania donovani Bromodomain Factor 5 (BDF5)

Research has investigated Leishmania donovani bromodomain factor 5 (LdBDF5) as a potential drug target. acs.orgnih.gov LdBDF5 contains two bromodomains, BD5.1 and BD5.2. acs.orgnih.gov Through various biophysical assays, including thermal shift assays, fluorescence polarization, and nuclear magnetic resonance (NMR), it has been demonstrated that the bromodomains of BDF5 bind to human bromodomain inhibitors, including this compound. acs.orgnih.govacs.org

Molecular dynamics simulations have provided insights into the interaction between this compound and the L. donovani bromodomain, revealing that van der Waals interactions play a significant role in the recognition of the complex. scielo.org.co These studies help to understand the molecular basis of this compound's promiscuity and its ability to bind to various bromodomains. scielo.org.cobvsalud.org The binding of this compound to LdBDF5 provides a foundation for the future design and development of more optimized and selective antileishmanial compounds that target this essential epigenetic reader protein. acs.orgnih.gov

Antiprotozoal Activity

This compound, a potent and broad-spectrum inhibitor of bromodomains, has been identified as a promising compound in the exploration of novel antiprotozoal therapies. nih.gov Its mechanism of action revolves around the epigenetic regulation of gene expression, a critical process for the survival, differentiation, and infectivity of various parasitic protozoa. nih.govresearchgate.netasm.org By binding to bromodomains—the "reader" proteins that recognize acetylated lysine residues on histones—this compound can disrupt essential transcriptional processes within the parasite. nih.govmdpi.com Research has demonstrated its activity against several medically significant protozoan parasites, including species of Leishmania, Trypanosoma, and Plasmodium. mdpi.comresearchgate.netnih.gov

Activity Against Leishmania Species

Leishmaniasis, a disease caused by parasites of the genus Leishmania, is a major target for new therapeutic strategies, with epigenetic regulators being a key area of investigation. acs.orgnih.gov Studies have focused on Leishmania donovani, the causative agent of visceral leishmaniasis. The parasite's bromodomain factor 5 (LdBDF5), which contains two bromodomain modules (BD5.1 and BD5.2), has been identified as a potential drug target. acs.orgbiorxiv.org

Biophysical assays, including thermal shift assays, fluorescence polarization, and nuclear magnetic resonance (NMR), have confirmed that this compound binds to the bromodomains of L. donovani BDF5. acs.orgnih.gov Molecular dynamics simulations have further elucidated the energetics and recognition mechanism of the this compound-bromodomain complex in L. donovani. scielo.org.coscielo.org.co These studies indicate that van der Waals interactions are highly relevant for the complex's recognition and stability. scielo.org.coscielo.org.co The binding of this compound to these epigenetic readers provides a strong rationale for its investigation as a foundation for developing new antileishmanial compounds. acs.orgbiorxiv.org

Activity Against Trypanosoma Species

The antiprotozoal effects of this compound extend to trypanosomes, the causative agents of Chagas disease (Trypanosoma cruzi) and African trypanosomiasis (Trypanosoma brucei). mdpi.comunr.edu.ar In T. cruzi, bromodomain-containing proteins are crucial for regulating the parasite's life cycle and viability. mdpi.comunr.edu.ar

Research has identified T. cruzi's bromodomain factor 2 (TcBDF2) as a druggable target that is susceptible to inhibition by this compound. mdpi.com The function of such inhibitors is hypothesized to be competitive binding to the hydrophobic pocket of the bromodomain, preventing its interaction with acetylated histones. mdpi.com Furthermore, studies on T. cruzi bromodomain factor 3 (TcBDF3) have shown that bromodomain inhibitors can impact parasite replication, suggesting that these proteins are viable targets for anti-Chagas disease drug development. nih.govunr.edu.ar

Activity Against Plasmodium falciparum

Malaria, caused by Plasmodium parasites, remains a global health crisis, necessitating the discovery of novel drug targets. mdpi.com The epigenetic machinery of Plasmodium falciparum, the most virulent species, is considered a promising area for therapeutic intervention. asm.orgmdpi.com this compound has been evaluated for its activity against the asexual stages of P. falciparum. nih.govsigmaaldrich.com

As a broad-spectrum bromodomain inhibitor, this compound is capable of interacting with conserved residues within the bromodomains of P. falciparum proteins. nih.govmdpi.com In silico docking studies predict that this compound forms a hydrogen bond with a conserved asparagine residue (Asn1436) in the bromodomain of P. falciparum histone acetyltransferase GCN5 (PfGCN5). nih.gov It is also predicted to interact with P. falciparum bromodomain protein 1 (PfBDP1). mdpi.com However, in vitro growth inhibition assays showed that this compound displayed an IC50 (50% inhibitory concentration) greater than 10 μM against asynchronous asexual P. falciparum Dd2 parasites. nih.gov

Research Findings on this compound's Antiprotozoal Activity

| Protozoan Species | Molecular Target(s) | Key Research Findings | Study Type | Citations |

| Leishmania donovani | Bromodomain Factor 5 (LdBDF5) | This compound binds to the recombinant bromodomains of LdBDF5. The interaction is considered a foundation for developing new antileishmanial drugs. | Biophysical Assays (Thermal Shift, Fluorescence Polarization, NMR), X-ray Crystallography, Molecular Dynamics | acs.orgnih.govbiorxiv.orgscielo.org.coscielo.org.co |

| Trypanosoma cruzi | Bromodomain Factor 2 (TcBDF2), Bromodomain Factor 3 (TcBDF3) | TcBDF2 is susceptible to inhibition by this compound. Inhibition of TcBDF3 affects parasite replication. | Genetic Target Validation, Biochemical Assays | nih.govmdpi.comunr.edu.ar |

| Plasmodium falciparum | Bromodomain Protein 1 (PfBDP1), Histone Acetyltransferase (PfGCN5) | Predicted to bind to PfBDP1 and the bromodomain of PfGCN5. Exhibited an IC50 >10 μM in in vitro growth inhibition assays against asexual stage parasites. | In Silico Docking, In Vitro Growth Inhibition Assay | nih.govmdpi.com |

Advanced Research Methodologies and Techniques

Biophysical Characterization of Bromosporine Interactions

Biophysical assays are fundamental in quantitatively describing the interaction between a small molecule, such as this compound, and its protein targets. These methods provide critical data on binding affinity, thermodynamics, and target engagement.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event between molecules in solution. malvernpanalytical.commosbri.eu This method allows for the determination of key thermodynamic parameters of an interaction, including the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n), all in a single experiment without the need for labeling. malvernpanalytical.commosbri.eu The principle of ITC involves titrating a ligand into a solution containing a biomolecule and measuring the minute heat changes that are either released or absorbed. malvernpanalytical.commosbri.eu This provides a complete thermodynamic profile of the molecular interaction. malvernpanalytical.com

In the context of this compound research, ITC is crucial for quantifying its binding affinity to various protein targets, particularly bromodomains. For instance, ITC studies have been employed to characterize the high-affinity binding of compounds to bromodomains. scispace.com Research on the bromodomains of Leishmania donovani Bromodomain Factor 5 (LdBDF5) utilized ITC to accurately determine the dissociation constant (Kd) for inhibitors, demonstrating that SGC-CBP30 is a high-affinity ligand for the BD5.1 protein module. biorxiv.org Such precise measurements are vital for structure-activity relationship (SAR) studies, helping to guide the optimization of drug candidates. tainstruments.com

Thermal Shift Assays (e.g., DSF) for Target Engagement

Thermal shift assays, also known as Differential Scanning Fluorimetry (DSF) or ThermoFluor, are widely used to confirm that a compound engages with its intended protein target. bellbrooklabs.comsygnaturediscovery.com The underlying principle is that the binding of a ligand to a protein increases the protein's thermal stability, resulting in a higher melting temperature (Tm). bellbrooklabs.comgoogle.comgoogle.com The assay monitors the unfolding of a protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions as the temperature increases. bellbrooklabs.comaxxam.com A shift in the melting temperature upon the addition of a compound indicates a direct binding interaction. bellbrooklabs.comsygnaturediscovery.com

This technique is valuable in the early stages of drug discovery for hit validation and target engagement studies. axxam.com In research involving bromodomain inhibitors, thermal shift assays have been used to validate hits and determine their potency. researchgate.net For example, studies on LdBDF5 used thermal shift assays as one of the orthogonal biophysical methods to confirm that the bromodomains bind to human bromodomain inhibitors, including this compound. biorxiv.orgfigshare.com

Fluorescence Recovery After Photobleaching (FRAP) Assays

Fluorescence Recovery After Photobleaching (FRAP) is a live-cell imaging technique used to study the dynamics of fluorescently labeled molecules. nih.gov In the context of this compound, FRAP assays are instrumental in visualizing the on-target effect of bromodomain inhibitors within living cells. nih.govresearchgate.net The method involves photobleaching a specific region of a cell expressing a fluorescently tagged protein of interest (e.g., a bromodomain-containing protein fused to GFP) and then monitoring the rate of fluorescence recovery as unbleached molecules migrate into the bleached area. nih.gov

The rate of recovery is related to the protein's mobility and its binding interactions with cellular structures like chromatin. researchgate.net When an effective inhibitor like this compound is present, it displaces the bromodomain-containing protein from its binding sites on acetylated chromatin, leading to increased protein mobility and a faster fluorescence recovery. researchgate.netcaymanchem.com Studies have shown that this compound at a 1 µM concentration accelerates the FRAP recovery of BRD4 and CREBBP bromodomains in HeLa cells. caymanchem.comcaymanchem.com This technique has been successfully used to demonstrate the cellular efficacy and selectivity of various bromodomain inhibitors by observing reduced recovery times. nih.govresearchgate.net

| FRAP Assay Findings for this compound | |

| Target Proteins | BRD4, CREBBP |

| Cell Line | HeLa |

| Observation | Accelerated fluorescence recovery |

| Concentration | 1 µM |

| Reference | caymanchem.comcaymanchem.com |

Fluorescence Polarization Assays

Fluorescence Polarization (FP) is a solution-based technique used to monitor molecular interactions, making it suitable for high-throughput screening of inhibitors. nih.govbmglabtech.com The assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (a probe). nih.gov When the probe is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger molecule, such as a protein, its rotation slows down, leading to an increase in polarization. bmglabtech.com

FP assays are used to identify and characterize compounds that can displace the fluorescent probe from the protein's binding site. nih.gov In the study of bromodomains, FP assays have been developed using fluorescently labeled histone peptides as probes. biorxiv.org Competition binding experiments are then performed where compounds like this compound are titrated to determine their ability to displace the probe, allowing for the calculation of IC₅₀ values. biorxiv.org For instance, competitive binding FP experiments were used to validate and quantify the binding of this compound to the BD5.2 bromodomain of Leishmania donovani BDF5. biorxiv.org

Cell-Based Assays and Imaging

Cell-based assays are critical for evaluating the biological effects of a compound in a more physiologically relevant context. These assays provide insights into how a compound affects cellular processes like viability and proliferation.

Cell Viability and Proliferation Assays (e.g., CCK-8)

Cell Counting Kit-8 (CCK-8) is a sensitive, colorimetric assay used to determine the number of viable cells in proliferation and cytotoxicity studies. abpbio.comdojindo.com The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-orange formazan dye. The amount of formazan produced is directly proportional to the number of metabolically active, viable cells. abpbio.com

Quantitative Proteomics and Chemical Proteomics for Target Identification

Computational Approaches

Computational methods are integral to modern drug discovery and play a significant role in understanding the molecular interactions of this compound.

Molecular dynamics (MD) simulations provide a computational microscope to view the dynamic behavior of molecules over time. rero.ch This technique has been applied to study the complex formed between this compound and various bromodomains, such as the bromodomain from Leishmania donovani. scielo.org.coresearchgate.netscielo.org.co

These simulations reveal the flexibility of both the protein and the ligand, showing that this compound can adopt various recognition states during the interaction. scielo.org.coscielo.org.co MD studies have highlighted that Van der Waals interactions contribute significantly to the molecular recognition of this compound within the binding pocket. scielo.org.co Furthermore, these simulations can identify key amino acid residues that are crucial for forming stable interactions, such as hydrophobic and hydrogen bond interactions, which anchor the inhibitor in place. scielo.org.co The insights from MD simulations are valuable for understanding the basis of this compound's promiscuity and for the rational design of more selective inhibitors. scielo.org.coresearchgate.net

Calculating the binding free energy (ΔG) is a computational approach to predict the binding affinity of a ligand for its target protein. researchgate.net Various methods, including Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and more rigorous alchemical free energy calculations, have been used to estimate the affinity of this compound for a panel of different bromodomains. researchgate.netmdpi.com

These calculations are critical for assessing the selectivity profile of an inhibitor. nih.gov By comparing the calculated binding free energies across multiple bromodomains with experimental data (e.g., from Isothermal Titration Calorimetry), researchers can validate and refine the computational models. nih.govacs.org For this compound, these studies have been used to understand the energetic basis of its broad-spectrum inhibition profile, which spans a wide range of affinities across different bromodomain families. acs.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method has been used to identify the likely binding pose of this compound within the binding pocket of various bromodomains. nih.govacs.org The docking process involves a search algorithm to generate different poses and a scoring function to rank them based on their predicted binding affinity. mdpi.com

Docking is also a cornerstone of virtual screening, where large libraries of compounds are computationally screened against a target to identify potential new inhibitors. nih.govnih.gov In studies involving bromodomains, compounds from databases are docked into the binding site, and their scores are often compared to that of known inhibitors like this compound to prioritize candidates for experimental testing. mdpi.com This approach has been instrumental in exploring vast chemical spaces to discover novel scaffolds for bromodomain inhibitors. rsc.orgacs.org

Future Directions and Therapeutic Implications

Development of More Selective Bromodomain Inhibitors

The development of pan-inhibitors like Bromosporine, which broadly targets bromodomains with nanomolar affinity, has been instrumental. nih.gov However, the future of bromodomain-targeted therapy likely resides in the creation of more selective inhibitors. The BET (Bromodomain and Extra-Terminal) family of proteins (BRD2, BRD3, and BRD4) has been a primary focus, but even within this family, selectivity for individual members or specific bromodomains (BD1 and BD2) is a key goal. nih.gov

For instance, the compound RVX-208 (Apabetalone) demonstrates selectivity for the second bromodomain (BD2) of BET proteins, with a significantly higher affinity for BD2 over BD1. medchemexpress.comcellsignal.compnas.org This contrasts with pan-BET inhibitors like JQ1 or OTX015 that target both bromodomains more equally. nih.govnih.gov Similarly, inhibitors like SGC-CBP30 are highly selective for the bromodomains of CBP and p300 over those of the BET family, showcasing the feasibility of achieving selectivity outside of BET proteins. medchemexpress.combroadpharm.comsigmaaldrich.com The insights gained from the broad interactions of this compound can help guide the design of these more targeted molecules, allowing researchers to dissect the specific functions of individual bromodomains and reduce potential off-target effects. Research into pan-D1 biased inhibitors versus pan-D2 inhibitors is already underway to assess their differing efficacy and safety profiles in various disease models. chemrxiv.org

Table 1: Comparative Inhibitor Selectivity

| Compound | Primary Target(s) | Type | Key Selectivity Feature |

|---|---|---|---|

| This compound | Broad-spectrum BRDs | Pan-Inhibitor | Targets multiple bromodomain families, including BETs. nih.govthesgc.org |

| JQ1 | Pan-BET (BRD2, BRD3, BRD4) | Pan-BET Inhibitor | High affinity for both BD1 and BD2 domains of BET proteins. wikipedia.orgmedchemexpress.com |

| OTX015 | Pan-BET (BRD2, BRD3, BRD4) | Pan-BET Inhibitor | Competitively blocks acetyl-lysine pockets of BRD2/3/4. nih.govrndsystems.comselleckchem.com |

| I-BET762 | Pan-BET (BRD2, BRD3, BRD4) | Pan-BET Inhibitor | High-affinity binding to BET proteins, displacing them from chromatin. nih.govrndsystems.comcaymanchem.com |

| RVX-208 | BET Proteins | BD2-Selective | Shows significantly higher affinity for the second bromodomain (BD2). medchemexpress.comcellsignal.comcaymanchem.com |

| SGC-CBP30 | CBP/p300 | Non-BET Selective | Potent inhibitor of CBP/p300 with high selectivity over BET bromodomains. medchemexpress.combroadpharm.com |

Combination Therapy Strategies

A significant future direction for bromodomain inhibitors is their use in combination with other therapeutic agents to achieve synergistic effects. This compound has demonstrated this potential in preclinical models of colorectal cancer. medchemexpress.com When used alongside the conventional chemotherapy drug 5-Fluorouracil (5-FU), this compound synergistically inhibits the growth of cancer cells. medchemexpress.com This combination leads to an increase in cells arrested at the G1 phase of the cell cycle and enhances apoptosis, as indicated by the decreased expression of proteins like PARP and caspases 3 and 9. medchemexpress.com In animal models, the co-treatment of this compound and 5-FU showed superior antitumor activity compared to either agent used individually. medchemexpress.com

This principle is being explored with other bromodomain inhibitors as well. Studies have investigated combining pan-BET inhibitors with tyrosine kinase inhibitors in lymphoma models and ALK inhibitors in anaplastic large cell lymphoma, suggesting a broad applicability for this strategy. selleckchem.comiiarjournals.org The use of this compound in combination with pro-inflammatory agents like prostratin or TNF-α has also been shown to synergistically reactivate latent HIV-1, highlighting its potential in different therapeutic contexts. nih.gov

Table 2: Preclinical Combination Study of this compound

| Disease Model | Combination Agent | Observed Effect | Cellular Mechanism |

|---|---|---|---|

| Colorectal Cancer (CRC) | 5-Fluorouracil (5-FU) | Synergistic inhibition of cell growth and enhanced antitumor activity. medchemexpress.com | Increased G1 cell cycle arrest; elevated apoptosis through cleavage of PARP, caspase 3, and 9. medchemexpress.com |

Elucidating Novel Biological Roles of Bromodomains

Bromodomains are "reader" modules that recognize acetylated lysine residues on proteins, a key mechanism in epigenetic regulation. thesgc.orgsigmaaldrich.com As a broad-spectrum inhibitor, this compound is a valuable chemical tool for uncovering new biological functions associated with this recognition process. thesgc.org By observing the widespread cellular effects of a promiscuous inhibitor, researchers can identify pathways and processes that are heavily dependent on bromodomain-mediated interactions.

For example, the application of this compound in leukemic cell lines confirmed the strong anti-proliferative effect expected from BET inhibition, validating its utility. nih.gov More novel applications have emerged from its use in virology. Studies have shown that this compound can reactivate latent HIV-1 in infected cells. medchemexpress.comnih.gov This effect is linked to an increase in CDK9 T-loop phosphorylation, a critical step for HIV-1 transcription. medchemexpress.comnih.gov This suggests that BET proteins act as negative regulators of HIV-1 latency and that their inhibition can be a strategy to "shock and kill" the latent viral reservoir. nih.govcellsignal.com Such findings expand the known roles of bromodomains beyond cancer and inflammation into infectious diseases.

Addressing Challenges in Bromodomain Inhibitor Development

Despite their promise, the development of bromodomain inhibitors faces significant hurdles that must be addressed for successful clinical translation.

One of the primary challenges with pan-BET inhibitors is the emergence of dose-limiting toxicities. chemrxiv.org Because BET proteins regulate a wide array of genes, including those essential for the health of normal tissues, broad inhibition can lead to adverse effects. Clinical studies with various pan-BET inhibitors have reported side effects such as thrombocytopenia and gastrointestinal toxicity. chemrxiv.org These toxicities are considered "class-effects" as they are associated with the mechanism of pan-BET inhibition itself. Understanding and mitigating these toxicities is crucial. The development of more selective inhibitors, such as those targeting specific bromodomains (e.g., BD1 vs. BD2) or individual BET proteins, is one strategy being pursued to potentially separate therapeutic efficacy from dose-limiting side effects. chemrxiv.org

Achieving favorable pharmacokinetic (PK) properties is another major challenge. Early-generation inhibitors like JQ1, while potent in vitro, suffer from poor oral bioavailability and a short half-life, making them unsuitable for clinical use in humans. nih.govwikipedia.org Subsequent development has focused on creating analogues with improved PK profiles. For example, OTX015 was designed to have better oral bioavailability than JQ1. nih.gov Similarly, I-BET762 is an orally administered pan-BET inhibitor. nih.gov For any bromodomain inhibitor to be successful, it must have a suitable profile of absorption, distribution, metabolism, and excretion (ADME) to maintain effective concentrations at the target site without causing undue systemic toxicity. The optimization of these properties remains a key focus of ongoing research.

Class-Effect Toxicities

Potential for this compound as a Research Tool in New Disease Areas

Given its nature as a potent, broad-spectrum bromodomain inhibitor, this compound is an excellent tool for exploratory research. nih.govcellsignal.com Its ability to inhibit multiple bromodomain-containing proteins simultaneously allows researchers to cast a wide net, identifying new disease areas where epigenetic regulation via acetyl-lysine reading is a key driver. thesgc.org

The established roles of bromodomains in cancer and inflammation are just the beginning. thesgc.org The use of this compound in HIV-1 latency models demonstrates its potential to uncover functions in infectious diseases. medchemexpress.comnih.govcellsignal.com This tool could be applied to investigate the role of bromodomains in other areas, such as:

Neurological Disorders: Where epigenetic mechanisms are known to be involved in memory, cognition, and disease progression. thesgc.org

Metabolic Diseases: As bromodomain proteins regulate genes involved in energy homeostasis. thesgc.org

Antifungal Therapy: Research has already pointed to selective BET bromodomain inhibition as a potential strategy against fungal pathogens. sigmaaldrich.com

By using this compound in initial screening and functional assays, scientists can rapidly assess whether targeting bromodomains holds therapeutic promise in a given disease context before committing resources to the development of highly selective and clinically optimized inhibitors. thesgc.org

Q & A

Q. What standardized protocols are recommended for assessing Bromosporine’s inhibitory activity in in vitro assays?

this compound’s activity is typically evaluated using fluorescence polarization (FP) assays and isothermal titration calorimetry (ITC) to measure binding affinities (KD) and inhibitory constants (Ki). For BET bromodomains (e.g., BRD4-BD1), FP assays using acetylated histone-mimetic peptides are standard. IC50 values should be calculated using dose-response curves with at least three technical replicates to ensure reproducibility. Reported IC50 values for BRD4-BD1 range from 35–90 nM . For BRDT-BD2, affinity decreases (Ki = 310 nM), necessitating adjusted assay sensitivity .

Q. How should researchers address discrepancies in reported binding affinities (e.g., BRD2 IC50 = 410 nM vs. KD = 40–100 nM)?

Discrepancies arise from methodological differences: IC50 values (functional inhibition) versus KD values (direct binding measurements via ITC). To reconcile data, validate results across multiple assays. For example, BRD2’s IC50 of 410 nM reflects cellular potency, while ITC-measured KD (40–100 nM) reflects intrinsic binding affinity. Cross-validate using orthogonal methods like surface plasmon resonance (SPR) or cellular proliferation assays in BRD2-dependent cancer models .

Q. What are the critical storage and handling conditions for this compound to ensure experimental consistency?

this compound should be stored at -20°C in anhydrous DMSO to prevent hydrolysis. Prior to use, centrifuge aliquots to avoid particulate interference in high-throughput screens. Stock solutions should be freshly prepared or validated for stability via LC-MS if stored beyond one week .

Advanced Research Questions

Q. How can researchers optimize this compound dosing in in vivo studies to balance target engagement and toxicity?

Pharmacokinetic (PK) studies in murine models recommend intraperitoneal administration at 5–10 mg/kg, with plasma half-life (~2 hours) requiring twice-daily dosing for sustained BRD4 inhibition . Monitor toxicity via liver enzyme panels (ALT/AST) and hematopoietic parameters, as pan-BET inhibitors like this compound may induce thrombocytopenia. Use PET imaging with radiolabeled this compound analogs to quantify tumor biodistribution .

Q. What experimental strategies mitigate off-target effects when studying this compound’s role in epigenetic regulation?

Combine this compound with isoform-specific BET inhibitors (e.g., JQ1 for BRD4) to isolate BD1/BD2-specific effects. For example, in HIV-1 latency reactivation studies, this compound’s synergy with PKC agonists (e.g., Prostratin) requires concurrent use of BRD4-specific siRNA to confirm on-target CDK9 phosphorylation . Proteome-wide affinity profiling (e.g., Chemoproteomics) can identify off-target kinase interactions .

Q. How should contradictory data on this compound’s efficacy in dual BD1/BD2 inhibition be analyzed?

Structural analyses reveal this compound’s conserved KAc-binding motif enables pan-BET activity, but BD2 selectivity varies. For BRDT-BD2, crystallography shows steric hindrance from Val435 reduces affinity (KD = 172 nM) . Compare this compound’s efficacy to BD2-selective probes (e.g., RVX-208) in chromatin remodeling assays (e.g., ChIP-seq for H3K27ac) to contextualize functional divergence .

Q. What methodologies are recommended for synthesizing this compound derivatives to enhance selectivity?

Modify the triazolopyridazine core to introduce substituents at the 3-methyl or 4-methylsulfonamide positions. For example, replacing ethyl carbamate with bulkier groups (e.g., tert-butyl) improves BRD9 selectivity. Validate via X-ray co-crystallography with BRD9-BD1 and computational docking (e.g., Schrödinger Glide) to predict binding poses .

Data Reporting and Reproducibility

Q. What minimal data should be included in publications to ensure reproducibility of this compound studies?

- Compound characterization : HPLC purity (>95%), HRMS, 1H/13C NMR spectra .

- Assay conditions : Buffer composition (e.g., 50 mM HEPES, pH 7.5), peptide concentrations (e.g., 10 nM FITC-labeled H4K8ac), and temperature .

- Dose-response data : EC50/IC50 values with 95% confidence intervals, Hill coefficients .

- Negative controls : Vehicle (DMSO) and inactive analogs (e.g., this compound-methyl ester) .

Q. How should researchers handle conflicting bioactivity data across public databases (e.g., SGC vs. commercial vendors)?

Prioritize data from peer-reviewed studies using standardized assays (e.g., SGC’s FP protocols ). Cross-reference with datasets in supplementary materials of primary literature (e.g., Vidler et al., 2012 ). Avoid unverified commercial sources (e.g., BenchChem) per evidence reliability guidelines .

Experimental Design Frameworks

What FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) apply to this compound research questions?

- Novelty : Investigate understudied BET isoforms (e.g., BRD9 in AML) or non-canonical roles (e.g., mitochondrial gene regulation).

- Feasibility : Use CRISPR-Cas9 KO models to validate target specificity in primary cells .

- Ethics : Adhere to institutional guidelines for in vivo toxicity studies (e.g., IACUC protocols) .

- Relevance : Align with NIH priorities (e.g., HIV-1 eradication, chemoresistance reversal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。